molecular formula C11H11ClN4 B7856282 [2,2'-Bipyridine]-6-carboximidamide hydrochloride CAS No. 219745-75-2

[2,2'-Bipyridine]-6-carboximidamide hydrochloride

Cat. No. B7856282
CAS RN: 219745-75-2
M. Wt: 234.68 g/mol
InChI Key: DWSUJJYYHWLZMW-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridine]-6-carboximidamide hydrochloride” is a compound that is related to 2,2’-Bipyridine . 2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

The synthesis of bipyridine derivatives often involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . The reaction between 2-BrPy and 2-Br-6-(C3H5O2)-Py gave a mixture of 2,2′-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2′-bipyridine, and 6,6′-di(1,3-dioxolan-2-yl)-2,2′-bipyridine .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine, a related compound, is planar and it forms a 5-membered chelate ring when it binds to metals .


Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which can decrease catalytic activity in the reaction system . Coordination compounds incorporating 2,2’-Bipyridine have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid. It is soluble in organic solvents . Hydrochloric acid, which is part of the compound , is a strong, corrosive, and acidic solution when dissolved in water .

Mechanism of Action

The mechanism of action of bipyridine compounds is attributed to their ability to form complexes with metal ions. They are often used as ligands in coordination chemistry .

Safety and Hazards

2,2’-Bipyridine is considered hazardous. It is toxic and can cause skin and eye irritation . Hydrochloric acid is corrosive and dangerous upon ingestion. It is very poisonous, especially at higher concentrations .

Future Directions

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . New methods for the preparation of bipyridines are being developed to overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

6-pyridin-2-ylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8;/h1-7H,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUJJYYHWLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676629
Record name [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-6-carboximidamide hydrochloride

CAS RN

219745-75-2
Record name [2,2'-Bipyridine]-6-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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